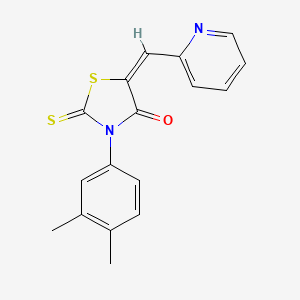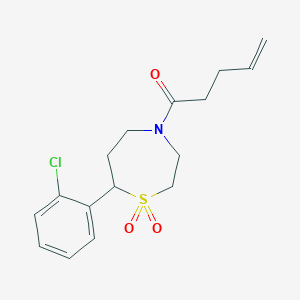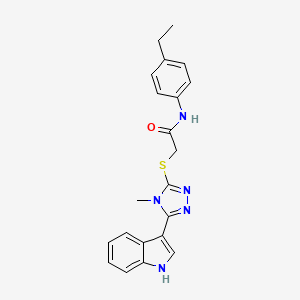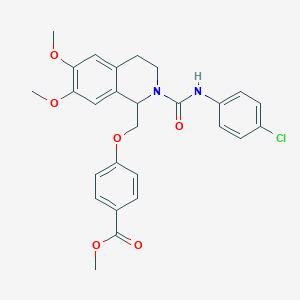![molecular formula C25H30N4O3 B2719178 3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 1574560-79-4](/img/structure/B2719178.png)
3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one” is a chemical compound with the CAS Number: 1185294-14-7 . It has a molecular weight of 337.25 .
Molecular Structure Analysis
The compound’s structure can be represented by the InChI Code: 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12 (3-5-13)16-10-8-15 (9-11-16)7-6-14 (17)18;;/h2-5H,6-11H2,1H3, (H,17,18);2*1H . This indicates that the compound contains a piperazine ring, which is a common structural motif found in many biologically active compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.25 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Insights from Related Compounds and Research Applications
Although direct information on the specified compound is lacking, insights can be drawn from research on structurally related compounds or those with similar functional groups. Compounds with piperazine moieties and complex heterocyclic structures, like the one mentioned, are often explored for their potential interactions with biological systems, including:
Receptor Binding Studies : Compounds containing piperazine and quinazolinone structures have been studied for their affinity towards various receptors in the brain, particularly serotonin (5-HT) receptors, which are implicated in numerous neurological and psychiatric disorders (Osman et al., 1996), (Pike et al., 1996).
Pharmacokinetics and Metabolism : The metabolic pathways and the disposition of similar compounds in humans and animals have been a subject of study to understand how these compounds are absorbed, metabolized, and excreted. This is crucial for developing therapeutics that are safe and effective (Christopher et al., 2010).
Diagnostic Imaging : Some piperazine derivatives have been labeled with radioactive isotopes for use in positron emission tomography (PET) imaging to study receptor distribution and density in the brain. This has applications in diagnosing and understanding the progression of neurological diseases (Didelot et al., 2010).
Therapeutic Potential : The detailed investigation into the pharmacological effects of related compounds on the central nervous system can lead to the development of new drugs for treating conditions such as depression, anxiety, schizophrenia, and other psychiatric disorders. This includes exploring their potential as antipsychotics or anxiolytics (Brito et al., 2017), (Kędzierska et al., 2019).
Future Directions
properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazolin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-26-22-17-18(6-11-21(22)25(31)29-12-4-3-5-23(26)29)24(30)28-15-13-27(14-16-28)19-7-9-20(32-2)10-8-19/h6-11,17,23H,3-5,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINVCNQZFUTJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2719095.png)
![N-benzyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2719096.png)

![3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2719099.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2719100.png)



![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2719110.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)

![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)
![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)
